
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoroacetamido group, a benzoxazole ring, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2,2,2-trifluoroacetamido)benzoate
- Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)-thiophene-2-carboxylate
Uniqueness
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroacetamido group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
95015-25-1 |
|---|---|
Formule moléculaire |
C11H7F3N2O4 |
Poids moléculaire |
288.18 g/mol |
Nom IUPAC |
methyl 5-[(2,2,2-trifluoroacetyl)amino]-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C11H7F3N2O4/c1-19-9(17)7-5(16-10(18)11(12,13)14)2-3-6-8(7)15-4-20-6/h2-4H,1H3,(H,16,18) |
Clé InChI |
MWKIUSBXKYAZFJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC2=C1N=CO2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


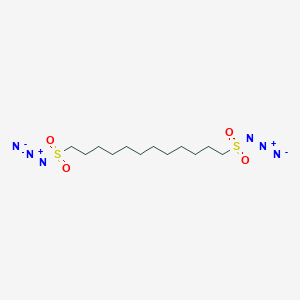
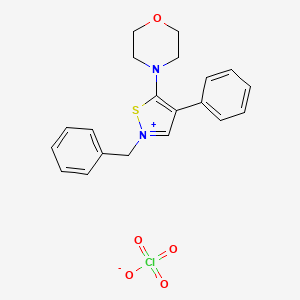
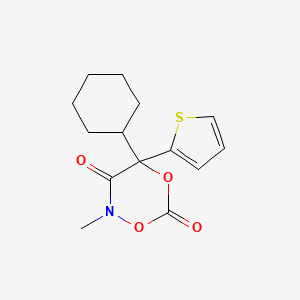
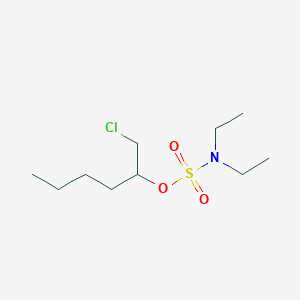

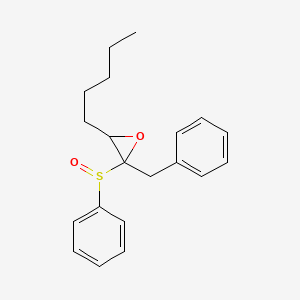

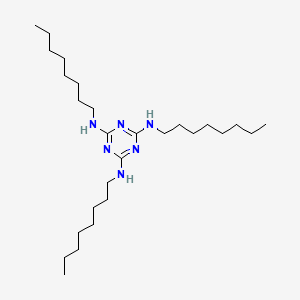
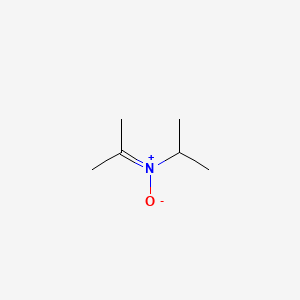
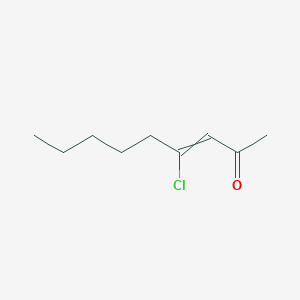
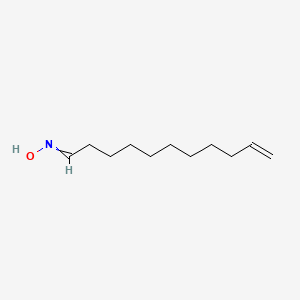
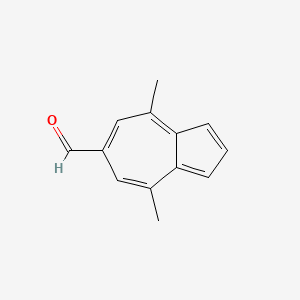
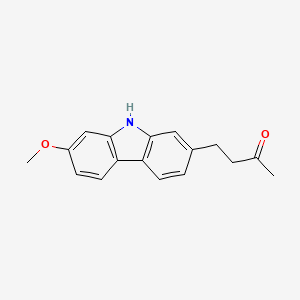
![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
